

Application Notes: Immunochemical Detection of 3-Nitrotyrosine Adducts

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Compound of Interest

Compound Name: 3-Nitrotyramine

Cat. No.: B1258396

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Introduction

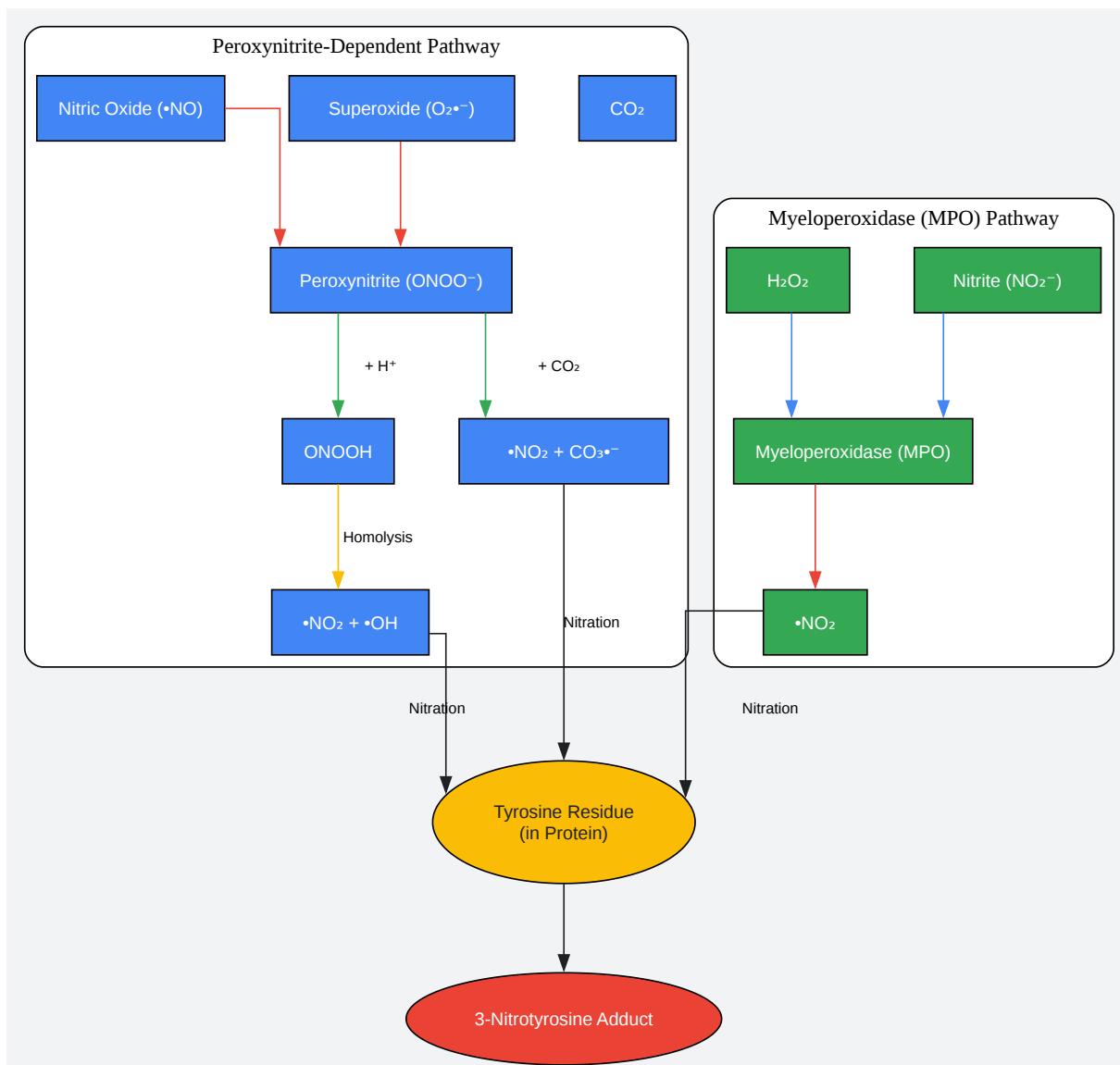
3-Nitrotyrosine (3-NT) is a stable biomarker produced from the modification of protein-bound and free tyrosine residues by reactive nitrogen species (RNS).^{[1][2]} Its formation is a hallmark of "nitroxidative stress," an imbalance between the production of RNS and the capacity of antioxidant defenses.^[3] The presence of 3-NT is associated with a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation.^{[1][3]} The detection of 3-NT in biological samples serves as a key indicator of nitroxidative stress and protein damage.^{[4][5]}

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting (WB), and Immunohistochemistry (IHC), are powerful techniques for the detection and quantification of 3-NT protein adducts.^{[6][7]} These methods rely on the high specificity of antibodies that recognize the 3-nitrotyrosine moiety, providing valuable insights into the role of nitroxidative stress in various physiological and pathological processes.^{[8][9]}

Formation of 3-Nitrotyrosine

The formation of 3-NT is not a direct enzymatic process but results from chemical reactions involving various reactive species. The two primary pathways are the peroxynitrite-dependent pathway and the myeloperoxidase-catalyzed pathway.^[3] Peroxynitrite (ONOO^-), a potent oxidant, is formed from the reaction of nitric oxide ($\bullet\text{NO}$) and superoxide anion ($\text{O}_2\bullet^-$).^{[3][10]} Peroxynitrite or its derivatives then nitrates the tyrosine residues on proteins to form 3-

Nitrotyrosine.[\[10\]](#) This modification can alter protein structure and function, impacting cellular signaling pathways.[\[8\]](#)



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Formation of 3-Nitrotyrosine via major biochemical pathways.

Quantitative Data

The selection of appropriate antibodies and kits is critical for the reliable detection of 3-Nitrotyrosine. The following tables summarize the characteristics of commercially available reagents.

Table 1: Comparison of Commercial Anti-3-Nitrotyrosine Antibodies

| Antibody Name/Clo ne | Supplier | Catalog # | Clonality | Host Species | Validated Applications | Key Features |
|----------------------|---------------|-----------|------------|--------------|--|---|
| [39B6] | Abcam | ab61392 | Monoclonal | Mouse | WB, IHC-P ^[8] | No detectable cross-reactivity with non-nitrated tyrosine; not species-specific. ^[8] [11] |
| [7A12AF6] | Abcam | ab110282 | Monoclonal | Mouse | WB, Flow Cyt, IP, ICC/IF, ELISA ^[9] | Binds to protein-bound 3-NT; binding is not inhibited by free nitrotyrosine. ^[9] |
| [2A12] | Thermo Fisher | MA1-12770 | Monoclonal | Mouse | WB | Reacts with chemical samples; immunogen is 3-Nitrotyrosine-KLH. ^[12] |
| Polyclonal | Agrisera | AS06 143 | Polyclonal | Rabbit | WB, Dot Blot | Recognizes 3-nitrotyrosine moieties |

on
proteins.

Provided in
a starter
pack with
positive
and
negative
controls.

[2E11] Badrilla A010-513 Monoclonal Mouse WB

Table 2: Performance Characteristics of Commercial 3-Nitrotyrosine ELISA Kits

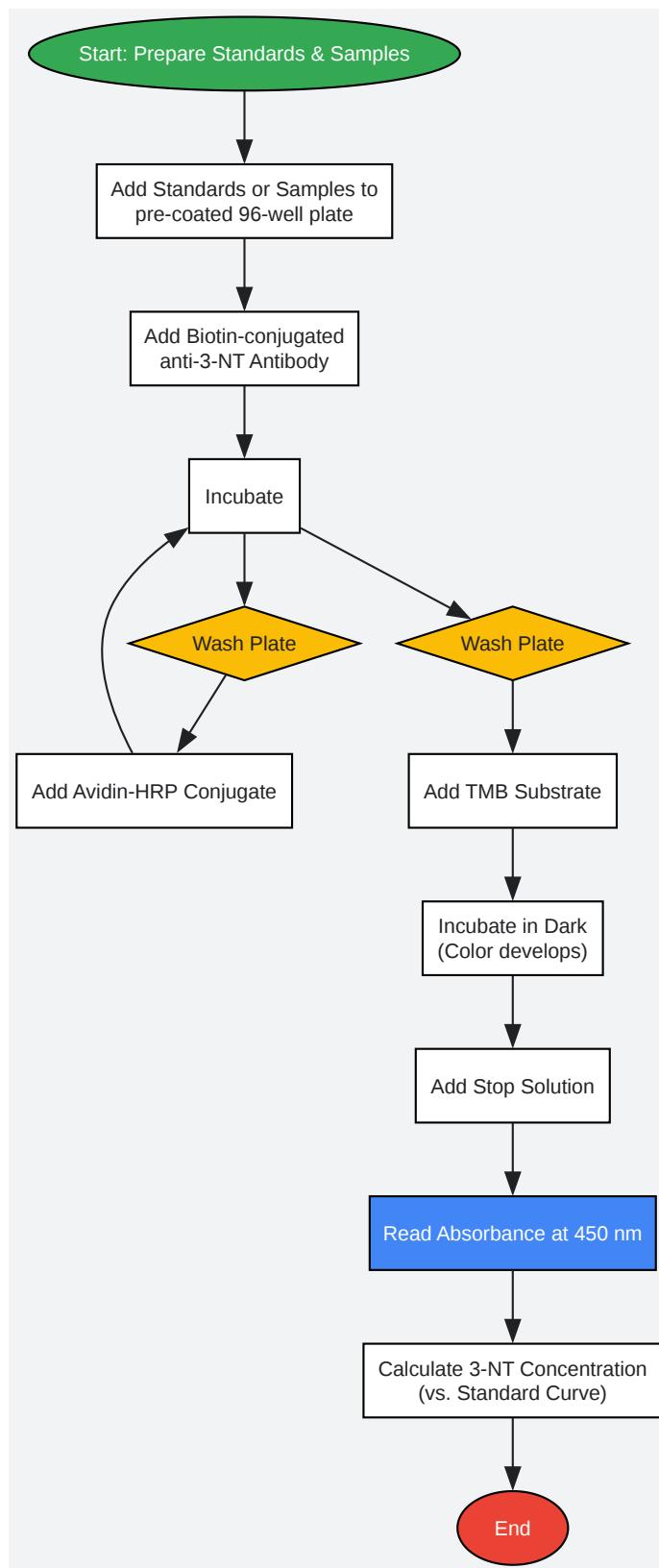
| Kit Name | Supplier | Principle | Assay Range | Sensitivity | Sample Types |
|-----------------------------------|-------------|------------------------|-----------------|--------------|--|
| 3-Nitrotyrosine ELISA Kit | Invitrogen | Competitive | 1.56-100 ng/mL | 0.94 ng/mL | Serum, Plasma, Other biological fluids |
| 3-Nitrotyrosine SimpleStep ELISA® | Abcam | Competitive | 0.16 - 10 ng/mL | 41 pg/mL | Serum, Plasma, Urine, Cell and tissue extracts |
| 3-NT(3-Nitrotyrosine) ELISA Kit | ELK Biotech | Competitive Inhibition | 0.1-30 ng/mL | < 0.05 ng/mL | Serum, Plasma, Tissue homogenates |
| 3-NT(3-Nitrotyrosine) ELISA Kit | Elabscience | Competitive | 0.312-20 ng/mL | 0.188 ng/mL | Serum, Plasma, Other biological fluids |

Experimental Protocols

Detailed methodologies for the immunochemical detection of 3-Nitrotyrosine adducts are provided below.

Protocol 1: Competitive ELISA for Quantification of 3-Nitrotyrosine

This protocol describes a typical competitive enzyme immunoassay for the quantitative measurement of 3-NT in biological samples. The microplate is pre-coated with 3-NT, and the 3-NT in the sample competes with the coated 3-NT for binding to a biotin-conjugated antibody. The signal is inversely proportional to the amount of 3-NT in the sample.

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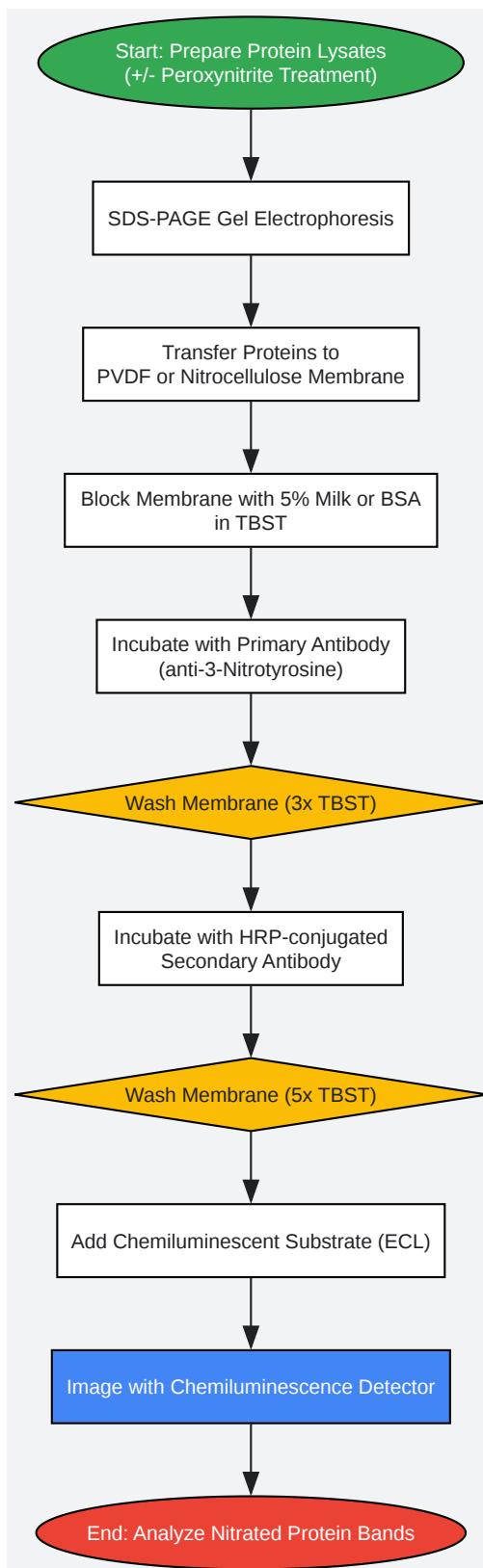
Workflow for a typical 3-Nitrotyrosine Competitive ELISA.

Methodology:

- Reagent Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual. Dilute the concentrated wash buffer to 1x with distilled water.
- Sample Addition: Add standards and prepared samples (e.g., serum, plasma, tissue homogenates) to the appropriate wells of the 3-NT pre-coated microplate.
- Detection Antibody: Add the biotin-conjugated anti-3-NT antibody to each well and incubate.
- Washing: Aspirate the liquid from each well and wash the plate multiple times with 1x Wash Buffer.
- Conjugate Addition: Add Avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate.
- Washing: Repeat the washing step to remove unbound HRP conjugate.
- Substrate Reaction: Add TMB substrate solution to each well. Incubate in the dark at room temperature or 37°C, allowing a blue color to develop.
- Stop Reaction: Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
- Measurement: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
- Calculation: Plot a standard curve of OD versus the concentration of the standards. Determine the concentration of 3-NT in the samples by interpolating their OD values from the standard curve.

Protocol 2: Western Blotting for Detection of Nitrated Proteins

Western blotting is used to identify specific nitrated proteins in a complex mixture. This protocol includes a method for creating a positive control by treating a protein lysate with peroxynitrite.



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Workflow for Western Blot detection of nitrated proteins.

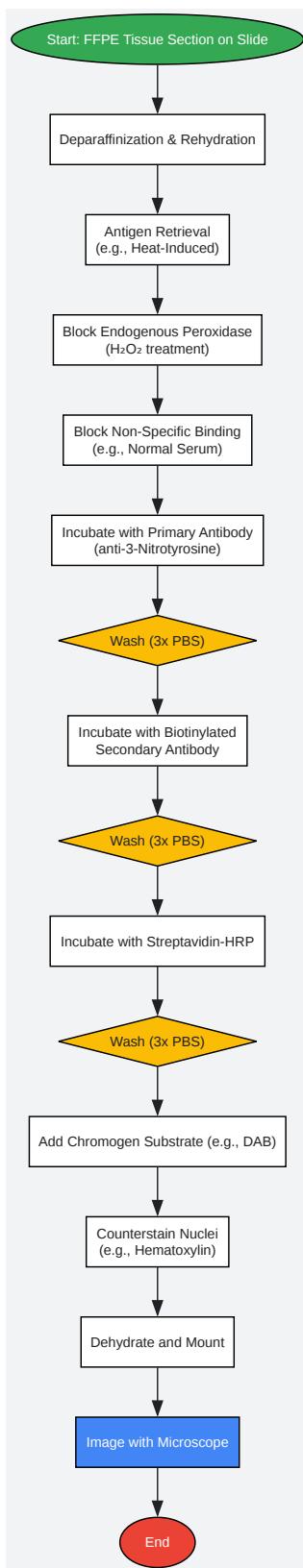
Methodology:

- Sample Preparation & Positive Control:
 - Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA assay.
 - For a positive control, treat a protein lysate (e.g., 1 mg/mL) with 1-3 mM peroxynitrite on ice for 1 hour. As a negative control, use degraded peroxynitrite (left at room temperature to decompose) to treat a parallel sample.
 - Add Laemmli sample buffer to all samples and heat at 95-100°C for 5-10 minutes.
- SDS-PAGE: Load 10-50 µg of protein per lane and separate proteins on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
- Primary Antibody Incubation: Incubate the membrane with a primary anti-3-Nitrotyrosine antibody (e.g., at a 1:1000 to 1:2000 dilution in blocking buffer) for 3 hours at room temperature or overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.
- Washing: Wash the membrane five times with TBST for 5 minutes each to remove unbound secondary antibody.
- Detection: Incubate the membrane with a chemiluminescent HRP substrate (ECL) according to the manufacturer's instructions.

- Imaging: Capture the chemiluminescent signal using an imaging system.

Protocol 3: Immunohistochemistry (IHC) for Localization of 3-Nitrotyrosine

IHC allows for the visualization of 3-NT adducts within the context of tissue architecture, identifying specific cells or regions affected by nitroxidative stress. This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

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